molecular formula C11H13N3O B3211319 2-(Piperidin-4-yloxy)nicotinonitrile CAS No. 1086392-82-6

2-(Piperidin-4-yloxy)nicotinonitrile

Cat. No.: B3211319
CAS No.: 1086392-82-6
M. Wt: 203.24
InChI Key: PCIBXHCSKBCEGT-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)nicotinonitrile is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound features a piperidine ring attached to a nicotinonitrile moiety, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with piperidine derivatives. One common method is the Dimroth rearrangement, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted nicotinonitrile derivatives .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The nicotinonitrile group may also contribute to the compound’s overall biological activity by interacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yloxy)nicotinonitrile is unique due to its combined piperidine and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-piperidin-4-yloxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10/h1-2,5,10,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIBXHCSKBCEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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